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Compound of Interest

Compound Name: 2-Ethylnicotinic acid

Cat. No.: B1362757

An In-Depth Technical Guide to the Physicochemical and Analytical Characterization of 2-
Ethylnicotinic Acid

Executive Summary

2-Ethylnicotinic acid is a heterocyclic building block with significant potential in medicinal
chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), its structure
serves as a valuable scaffold for synthesizing novel pharmaceutical compounds, particularly
those targeting the central nervous system.[1] This guide provides a comprehensive overview
of the core molecular properties of 2-Ethylnicotinic acid, outlines a robust, field-proven
workflow for its synthesis and purification, and details a multi-technique analytical approach to
unequivocally verify its structure and purity. This document is intended for researchers,
medicinal chemists, and process development scientists who require a thorough understanding
of this compound for application in their research endeavors.

Fundamental Molecular Properties

A precise understanding of a compound's fundamental properties is the bedrock of all
subsequent experimental work. For 2-Ethylnicotinic acid, the key identifiers and
physicochemical characteristics are summarized below. These values are foundational for
stoichiometric calculations in synthesis, interpretation of analytical data, and registration in
chemical databases.
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Property Value Source(s)

2-ethylpyridine-3-carboxylic

IUPAC Name acid [2][3]
CAS Number 3421-76-9 [1][4]
Molecular Formula CsHoaNO2 [1112]131[5]
Molecular Weight 151.16 g/mol [1112][5]
Monoisotopic Mass 151.06332 Da [3]
Physical State Solid (at STP)

Boiling Point 273°C [1]

The molecular structure, depicted below, consists of a pyridine ring substituted with an ethyl
group at the 2-position and a carboxylic acid group at the 3-position. This arrangement is key to
its utility, offering multiple points for chemical modification.

Caption: Molecular Structure of 2-Ethylnicotinic Acid.

Significance in Medicinal Chemistry and Drug
Development

2-Ethylnicotinic acid is more than a simple chemical, it is a strategic starting material in the
design of bioactive molecules. Its utility stems from several key features:

» Heterocyclic Scaffold: The pyridine core is a common motif in pharmaceuticals, known for its
ability to engage in hydrogen bonding and other non-covalent interactions with biological
targets.

o Versatile Handles: The carboxylic acid group is a versatile functional handle. It can be readily
converted into esters, amides, or other functional groups, allowing for the systematic
exploration of a compound's structure-activity relationship (SAR). This functionalization is
crucial for creating compound libraries for high-throughput screening.[1]
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o CNS-Targeted Drug Design: As a nicotinic acid derivative, it serves as a logical precursor for
synthesizing nicotinic receptor ligands. These receptors are implicated in a variety of
neurological conditions, making 2-ethylnicotinic acid a relevant intermediate in the
development of treatments for Alzheimer's disease, schizophrenia, and nicotine addiction.[1]

The choice to use this specific scaffold is a causal one; its inherent properties and modifiable
sites provide a rational basis for designing new chemical entities with desired pharmacological
profiles.

Synthesis and Purification: A Field-Proven
Approach

While numerous routes to substituted nicotinic acids exist, a common and reliable strategy
involves the selective oxidation of a corresponding alkyl-substituted pyridine. This approach is
often favored due to the commercial availability of pyridine precursors and the robustness of
oxidation chemistry.

The workflow below outlines a plausible and efficient process for the laboratory-scale synthesis
and purification of 2-Ethylnicotinic acid.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1362757?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/182395-2-ethylnicotinic-acid.html
https://www.benchchem.com/product/b1362757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Material:
2-Ethyl-3-methylpyridine

Rationale: Methyl group is more
usceptible to oxidation than ethyl group

Step 1: Oxidation
(e.g., KMnOas or HNO3)
Selectively oxidizes the 3-methyl group

ationale: Neutralize reaction and
protonate the carboxylate

Step 2: Aqueous Workup
Quench oxidant, adjust pH to ~3-4

ationale: Isolate the organic acid
from the aqueous phase

Step 3: Solvent Extraction
Extract with Ethyl Acetate

ationale: Remove impurities
nd isolate crystalline product

Step 4: Purification
Recrystallization from Ethanol/Water

Final Product:
Pure 2-Ethylnicotinic Acid

Click to download full resolution via product page

Caption: Plausible Synthetic Workflow for 2-Ethylnicotinic Acid.
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Experimental Protocol: Synthesis

Reaction Setup: To a stirred solution of 2-ethyl-3-methylpyridine in water, slowly add
potassium permanganate (KMnQa4) in portions, maintaining the reaction temperature below
50°C using an ice bath. The choice of a strong oxidant like KMnOa is critical for the
conversion of the methyl group to a carboxylic acid.[6]

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)
until the starting material is consumed. This ensures the reaction goes to completion without
unnecessary side-product formation.

Workup: Once complete, quench the excess KMnOa with a small amount of ethanol. Filter
the resulting manganese dioxide (MnOz2) precipitate and wash with hot water.

Acidification & Isolation: Cool the filtrate and carefully acidify with concentrated HCI to a pH
of approximately 3-4. The product, 2-Ethylnicotinic acid, will precipitate out of the solution
as it is less soluble in its protonated form.

Purification: Collect the crude solid by filtration. For ultimate purity, perform a recrystallization
from a suitable solvent system, such as an ethanol/water mixture. This step is self-validating;
a sharp melting point and clean analytical data (see Section 4) will confirm high purity.

Comprehensive Analytical Characterization

The identity and purity of a synthesized compound must be confirmed through a multi-pronged

analytical approach. No single technique is sufficient; instead, orthogonal methods provide a

self-validating system where each result corroborates the others.
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Purified Solid Sample
(Post-Synthesis)

Expected m/z [M+H]*: Expected Signals:
~152.0706 romatic, Ethyl, Carboxyl

Expected Bands:
O-H, C=0, C=C

NMR Spectroscopy
(*H and 3C)
Confirms Molecular Structure & Purity

Structural Confirmation
& Purity Assessment >98%

Click to download full resolution via product page

Mass Spectrometry (ESI-MS)
Confirms Molecular Weight

Infrared (FT-IR) Spectroscopy
Confirms Functional Groups

Caption: Comprehensive Analytical Characterization Workflow.

Protocol 4.1: Mass Spectrometry (MS)

o Objective: To confirm the molecular weight of the compound.

» Methodology:
o Prepare a dilute solution of the sample in methanol (~0.1 mg/mL).
o Infuse the sample into an Electrospray lonization (ESI) mass spectrometer.
o Acquire the spectrum in positive ion mode.

o Expected Result & Validation: The spectrum should show a prominent peak at a mass-to-
charge ratio (m/z) of approximately 152.0706, corresponding to the protonated molecule
([M+H]™*). This experimental value should match the theoretical monoisotopic mass
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(151.06332 Da + proton mass) within a narrow tolerance (e.g., <5 ppm), thus validating the
molecular formula CsHaNO:2.[3]

Protocol 4.2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

¢ Objective: To elucidate the precise molecular structure and assess purity.

o Methodology:

o Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-ds or
CDCls).

o Acquire *H NMR and proton-decoupled 3C NMR spectra on a high-resolution
spectrometer (e.g., 400 MHz).

o Expected Results & Validation:

o H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic
protons on the pyridine ring, the quartet and triplet of the ethyl group, and a broad singlet
for the carboxylic acid proton. The integration of these signals should correspond to the
number of protons in each environment (e.g., 3H, 2H, 3H).

o 183C NMR: The spectrum should show 8 distinct carbon signals, including those for the
carboxylic acid carbonyl, the aromatic carbons of the pyridine ring, and the two carbons of
the ethyl group. The chemical shifts provide definitive evidence of the carbon skeleton.

o The absence of significant impurity peaks validates the compound's purity.

Protocol 4.3: Infrared (IR) Spectroscopy

¢ Objective: To confirm the presence of key functional groups.

o Methodology:

o Prepare a sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR)

accessory.
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o Acquire the spectrum over the range of 4000-400 cm~1.

o Expected Results & Validation: The spectrum serves as a fingerprint and should display
characteristic absorption bands:

o Avery broad band from ~2500-3300 cm~* corresponding to the O-H stretch of the
carboxylic acid.[7]

o A strong, sharp band around 1680-1720 cm~* for the C=0 (carbonyl) stretch.[7]

o Multiple bands in the 1400-1600 cm~1 region corresponding to the aromatic C=C and C=N
stretching vibrations of the pyridine ring.

Conclusion

2-Ethylnicotinic acid is a strategically important building block in modern chemical research.
Its fundamental properties, particularly its molecular weight of 151.16 g/mol and formula of
CsHoNOz2, are the starting points for its application in synthesis.[2][5] By employing robust
synthetic strategies and a comprehensive, multi-technique analytical workflow as detailed in
this guide, researchers can ensure the quality and identity of their material. This foundational
work is critical for the reliable and successful development of novel therapeutics and other
advanced chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.chemicalbook.com/synthesis/nicotinic-acid.htm
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Spectroscopic_Analysis_of_2_Ethyl_2_butenoic_Acid.pdf
https://www.benchchem.com/product/b1362757#2-ethylnicotinic-acid-molecular-weight-and-formula
https://www.benchchem.com/product/b1362757#2-ethylnicotinic-acid-molecular-weight-and-formula
https://www.benchchem.com/product/b1362757#2-ethylnicotinic-acid-molecular-weight-and-formula
https://www.benchchem.com/product/b1362757#2-ethylnicotinic-acid-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1362757?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

